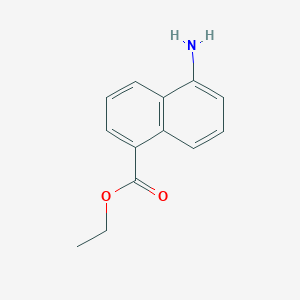
Ethyl 5-aminonaphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-aminonaphthalene-1-carboxylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 5-aminonaphthalene-1-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of 5-aminonaphthalene-1-carboxylic acid with ethyl chloroformate or ethyl iodide in the presence of a base (e.g., NaH or K₂CO₃). Reaction optimization should focus on solvent selection (e.g., DMF or THF), temperature control (40–80°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester product .
- Key Parameters : Monitor reaction progress using TLC, and confirm purity via melting point analysis and HPLC (>95% purity threshold).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- Spectroscopy : Use 1H- and 13C-NMR to confirm the ester group (-COOEt) and aromatic proton environments. IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm−1).
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (e.g., SHELXL for structure solution) resolves molecular conformation and hydrogen-bonding networks. For example, bond lengths (C-O: ~1.36 Å) and angles (C-C-C: ~120°) should align with similar naphthalene derivatives .
- Data Table :
| Crystallographic Parameter | Value (from ) |
|---|---|
| Space group | Triclinic, P1 |
| θmax | 77.1° |
| Rint | 0.064 |
| Displacement parameters (Ueq) | 0.024–0.032 Ų |
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the ester group. Conduct stability assays via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition by LC-MS. Avoid prolonged exposure to light due to potential naphthalene ring photodegradation .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., unexpected 1H-NMR peaks) be systematically addressed?
- Methodology :
Verify Sample Purity : Re-run HPLC and compare retention times with standards.
Consider Tautomerism/Solvent Effects : Test in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can identify spatial proximity of aromatic protons .
- Risk of Bias Mitigation : Follow protocols in (Table C-6/C-7) to ensure randomization and blinding during data collection .
Q. What strategies optimize crystallization for SC-XRD analysis of this compound?
- Methodology :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., EtOH/water) to grow needle-shaped crystals (0.45 × 0.05 × 0.03 mm, as in ).
- Data Collection : Employ Cu Kα radiation (λ=1.54184 Å) and ω-scan mode on a diffractometer. Refine using SHELXL with anisotropic displacement parameters for non-H atoms .
Q. How can computational methods predict the biological interactions of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). Validate with MD simulations (GROMACS) to assess binding stability.
- ADME Prediction : Tools like SwissADME calculate logP (~2.5) and solubility (LogS ~ -4.5) to guide pharmacokinetic studies. Cross-reference with in vitro assays (e.g., hepatic microsome stability) .
Q. What environmental monitoring protocols are recommended for lab-scale use of this compound?
- Methodology :
- Partitioning Analysis : Measure logKow (octanol-water) to assess bioaccumulation potential. Use HPLC-MS/MS for trace detection in wastewater (detection limit: 0.1 ppb).
- Biodegradation Studies : Employ OECD 301F tests to evaluate microbial degradation rates. Reference EPA DSSTox data for ecotoxicity thresholds .
Q. Data Contradiction Analysis
Q. How to resolve conflicting crystallographic and DFT-calculated bond lengths in this compound?
- Methodology :
Validate Computational Models : Ensure DFT methods (e.g., B3LYP/6-311+G(d,p)) include dispersion corrections (e.g., Grimme’s D3).
Check Experimental Errors : Re-examine SC-XRD data for absorption or thermal motion artifacts. Compare with similar structures in the Cambridge Structural Database (CSD) .
- Example : If C-O bond lengths differ by >0.05 Å, recalibrate XRD data collection (e.g., reduce θmax to minimize absorption) .
Propriétés
Numéro CAS |
95092-86-7 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
ethyl 5-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H13NO2/c1-2-16-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14/h3-8H,2,14H2,1H3 |
Clé InChI |
DWQLFMSPKCZOPI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC2=C1C=CC=C2N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C1C=CC=C2N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













